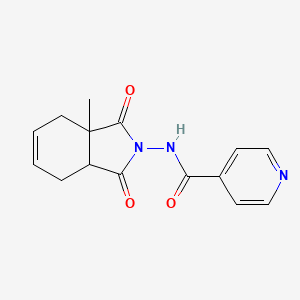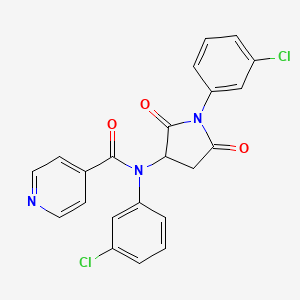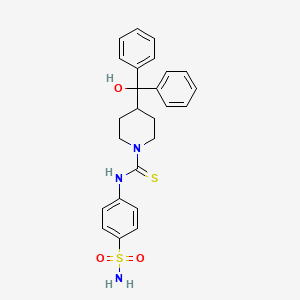![molecular formula C17H28N2OS B4080510 N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide](/img/structure/B4080510.png)
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide
Descripción general
Descripción
N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of reactions, including Diels-Alder and Conia-ene reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the morpholine-4-carbothioamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound used as a reference for studying the effects of additional functional groups.
1-Adamantanecarbonitrile: Another tricyclic compound with a nitrile group, used in similar research applications.
Bis(tricyclo[3.3.1.1~3,7~]dec-1-yl)phosphine: A compound with two tricyclic units, used in organometallic chemistry.
Uniqueness
N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]morpholine-4-carbothioamide is unique due to its combination of a tricyclic core with a morpholine-4-carbothioamide group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)ethyl]morpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2OS/c1-12(18-16(21)19-2-4-20-5-3-19)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,2-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBWWRPABYBVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)
![N-(4-chlorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4080460.png)
![6-Amino-4-(3-chlorophenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080462.png)
![N-[({4-[(cyclohexylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B4080464.png)

![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4080476.png)

![1,3-Dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)
![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4080520.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080521.png)

